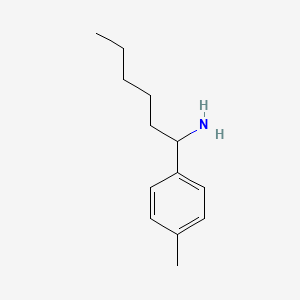![molecular formula C8H7N3O3 B13232245 {8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13232245.png)
{8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol is a heterocyclic compound that features a nitro group attached to an imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Another approach involves the oxidative diamination of nitroalkene with 2-aminopyridine under mild and aerobic reaction conditions using an iron catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
{8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include amino derivatives and various substituted imidazo[1,2-a]pyridine compounds.
Scientific Research Applications
{8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of {8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes . In anticancer research, it inhibits enzymes involved in DNA replication and repair, leading to cancer cell death .
Comparison with Similar Compounds
Similar Compounds
- {8-Methylimidazo[1,2-a]pyridin-3-yl}methanol
- {7-Methylimidazo[1,2-a]pyridin-3-yl}(phenyl)methanone
- {8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine}
Uniqueness
{8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its methyl and benzyloxy analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized properties.
Properties
Molecular Formula |
C8H7N3O3 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(8-nitroimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7N3O3/c12-5-6-4-9-8-7(11(13)14)2-1-3-10(6)8/h1-4,12H,5H2 |
InChI Key |
NRJHKKMBENSWJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B13232182.png)

![N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine](/img/structure/B13232209.png)
![3-[(2-Ethylbutyl)amino]benzonitrile](/img/structure/B13232216.png)
![[3-(Dimethylamino)propyl][1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13232221.png)
![1-(4-Bromophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13232225.png)

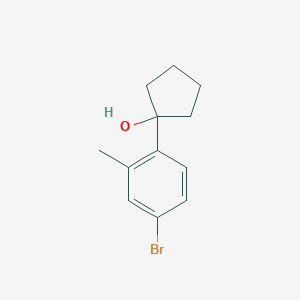
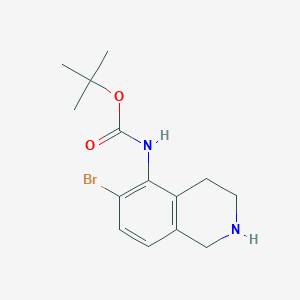
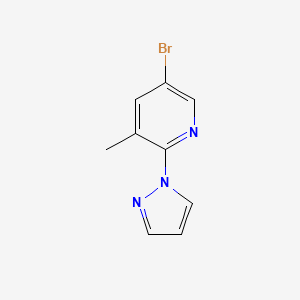
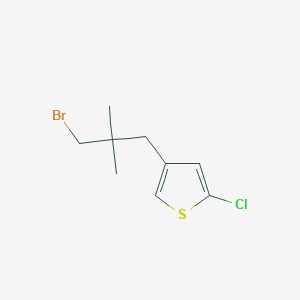

![(2-{2,7-Diazaspiro[3.5]nonan-2-yl}ethyl)dimethylamine](/img/structure/B13232259.png)
